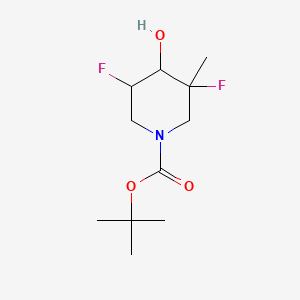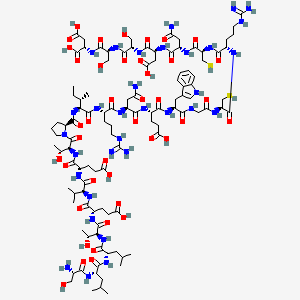
M2e, human
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M2e, human, is a peptide that encompasses the 23 extracellular residues of the third integral membrane protein of influenza A virus. This peptide is highly conserved across all strains of influenza A, making it a promising candidate for a universal influenza vaccine . The compound has a molecular weight of 2624.84 and a chemical formula of C107H170N32O41S2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
M2e, human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups .
Industrial Production Methods
Industrial production of this compound, involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
M2e, human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Major Products Formed
The major product formed from these reactions is the this compound, peptide itself, which can be further modified or conjugated to other molecules for vaccine development .
Wissenschaftliche Forschungsanwendungen
M2e, human, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Serves as a tool for studying the immune response to conserved viral epitopes.
Medicine: A key component in the development of universal influenza vaccines.
Industry: Utilized in the production of peptide-based vaccines and diagnostic tools.
Wirkmechanismus
M2e, human, exerts its effects by inducing an immune response against the conserved extracellular domain of the influenza A virus M2 protein. The immune response is primarily mediated by IgG antibodies that recognize and bind to the M2e epitope, facilitating the clearance of the virus by immune cells . The mechanism involves Fcγ receptor-mediated effector functions, including antibody-dependent cellular cytotoxicity and phagocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hemagglutinin (HA) Peptides: Target the hemagglutinin protein of influenza viruses.
Neuraminidase (NA) Peptides: Target the neuraminidase protein of influenza viruses.
Nucleoprotein (NP) Peptides: Target the nucleoprotein of influenza viruses.
Uniqueness
M2e, human, is unique due to its high conservation across all influenza A strains, making it an ideal candidate for a universal vaccine. Unlike HA and NA peptides, which require frequent updates due to antigenic drift, M2e remains relatively unchanged, providing broad and long-lasting protection .
Eigenschaften
Molekularformel |
C107H170N32O41S2 |
|---|---|
Molekulargewicht |
2624.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
InChI-Schlüssel |
RTQXWAJLBWSLHM-MCSFJBBVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



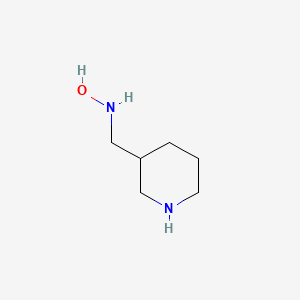
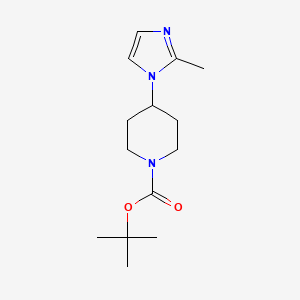
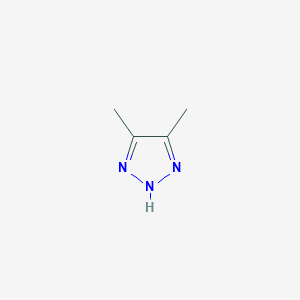
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
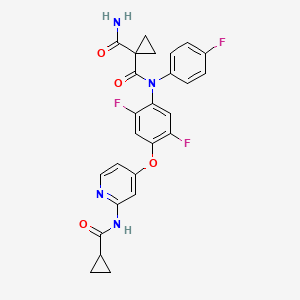
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
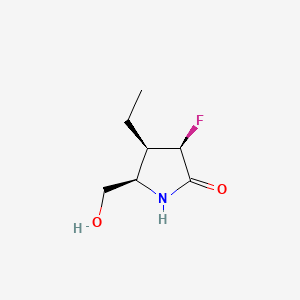

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
